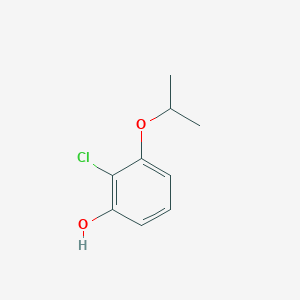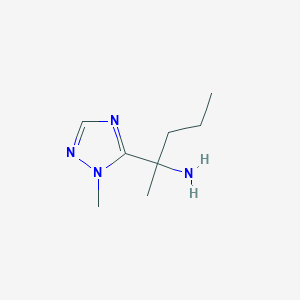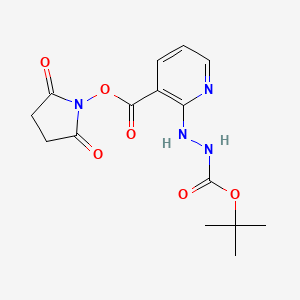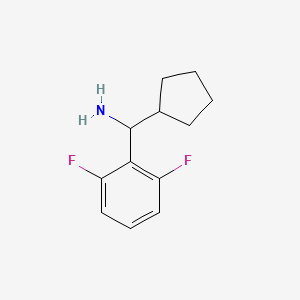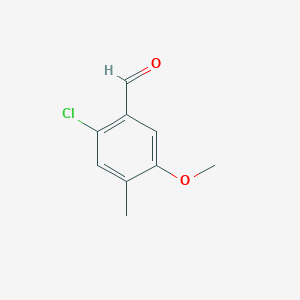
(5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine: is a heterocyclic compound that features a tetrahydrofuran ring fused to a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,4-butanediol, under acidic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, involving the reaction of an azide with an alkyne.
Coupling of the Rings: The tetrahydrofuran and triazole rings are then coupled through a suitable linker, such as a methylene group, using reagents like formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group linking the rings.
Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced triazole derivatives with altered electronic properties.
Substitution: Substituted derivatives with various functional groups replacing the methylene hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Cancer Therapy: It can be used in the design of anticancer drugs targeting specific cellular pathways.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Agriculture: It can be used in the synthesis of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
(5-(Tetrahydrofuran-2-yl)-1,2,4-triazole): Similar structure but lacks the methylene amine group.
(5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)ethanamine: Similar structure with an ethylene linker instead of a methylene linker.
Uniqueness
The presence of both the tetrahydrofuran and triazole rings in (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields such as medicine, chemistry, and industry highlight its significance.
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C7H12N4O/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h5H,1-4,8H2,(H,9,10,11) |
Clave InChI |
JVTDQMVDMNNHQB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2=NNC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


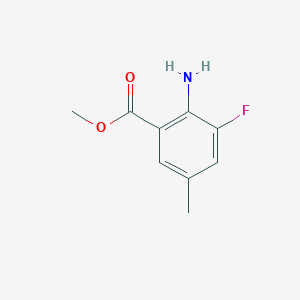
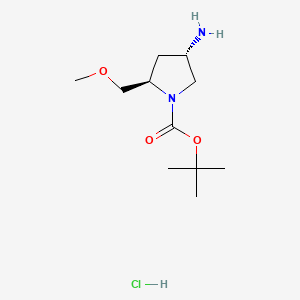
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

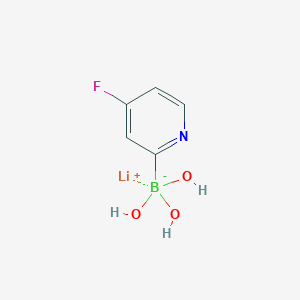
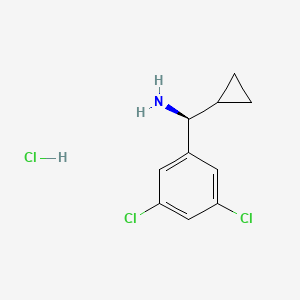
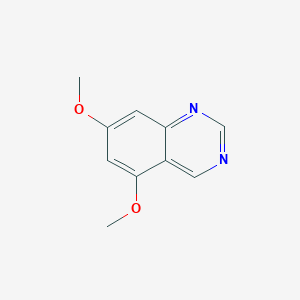
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)

